molecular formula C8H6F4O2 B14747676 5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin

5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin

Katalognummer: B14747676
Molekulargewicht: 210.13 g/mol
InChI-Schlüssel: ZRTLWQJXJPMYCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin is a fluorinated organic compound with a unique structure that includes a benzodioxin ring system

Vorbereitungsmethoden

The synthesis of 5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin typically involves the fluorination of a precursor compound. One common method is the reaction of a suitable benzodioxin derivative with a fluorinating agent under controlled conditions. Industrial production methods may involve the use of specialized fluorinating reagents and catalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding fluorinated products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and binding affinity in various chemical and biological processes. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin can be compared with other fluorinated benzodioxin derivatives, such as:

    2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid: Another fluorinated compound with different functional groups and applications.

    2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Used in organic semiconductors and has distinct electronic properties.

The uniqueness of this compound lies in its specific fluorination pattern and the resulting chemical and physical properties, which make it suitable for specialized applications in various fields.

Eigenschaften

Molekularformel

C8H6F4O2

Molekulargewicht

210.13 g/mol

IUPAC-Name

5,6,7,8-tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxine

InChI

InChI=1S/C8H6F4O2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h7-8H,1-2H2

InChI-Schlüssel

ZRTLWQJXJPMYCM-UHFFFAOYSA-N

Kanonische SMILES

C1COC2C(O1)C(=C(C(=C2F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.